[4-amino-2-(trifluoromethyl)phenyl](4-methyl-1-piperazinyl)Methanone
CAS No.: 853297-04-8
Cat. No.: VC0113099
Molecular Formula: C13H16F3N3O
Molecular Weight: 287.286
* For research use only. Not for human or veterinary use.
Methanone - 853297-04-8](/images/no_structure.jpg)
Specification
CAS No. | 853297-04-8 |
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Molecular Formula | C13H16F3N3O |
Molecular Weight | 287.286 |
IUPAC Name | [4-amino-2-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C13H16F3N3O/c1-18-4-6-19(7-5-18)12(20)10-3-2-9(17)8-11(10)13(14,15)16/h2-3,8H,4-7,17H2,1H3 |
Standard InChI Key | MFOSAHLGQDMTAV-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Information
4-Amino-2-(trifluoromethyl)phenylmethanone is characterized by the molecular formula C13H16F3N3O, with a molecular weight of 287.28 g/mol . The compound has been assigned the CAS Registry Number 853297-04-4 and MDL Number MFCD18911740 for unambiguous identification in chemical databases and literature .
Structural Features
The compound features several key structural elements that contribute to its chemical and potential biological properties:
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A para-amino-substituted phenyl ring (4-aminophenyl)
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A trifluoromethyl group at position 2 of the phenyl ring
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A carbonyl (methanone) linkage connecting to a piperazine ring
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A 4-methyl-1-piperazinyl group providing basic nitrogen atoms
These structural elements create a molecule with multiple potential hydrogen bond donors and acceptors, a characteristic fluorinated moiety, and basic nitrogen centers that can influence its interactions with biological targets.
Physical and Chemical Properties
Physical Properties
Based on its structural characteristics, 4-Amino-2-(trifluoromethyl)phenylmethanone is expected to display the following physical properties:
Chemical Reactivity
The compound contains multiple reactive centers that could participate in various chemical transformations:
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The primary amine group (-NH₂) can undergo reactions typical of aromatic amines (diazotization, acylation, alkylation)
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The carbonyl group provides sites for nucleophilic attack
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The piperazine ring contains a tertiary amine that can act as a base or nucleophile
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The trifluoromethyl group contributes electron-withdrawing effects that influence the reactivity of the aromatic ring
Structural Relationships and Analogs
Related Compound Classes
4-Amino-2-(trifluoromethyl)phenylmethanone belongs to several important chemical classes:
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Trifluoromethylated aromatics - A class widely utilized in medicinal chemistry for their metabolic stability and lipophilicity
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Piperazine derivatives - Important pharmacophores in numerous drug molecules due to their favorable physicochemical properties and binding capabilities
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Benzamides - A class with diverse biological activities including antipsychotic, antiemetic, and prokinetic effects
Structural Analogs
Several structural analogs can be identified from the research literature that share similar functional groups:
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Various trifluoromethyl-substituted phenyl compounds linked to piperazine rings have been explored in medicinal chemistry research
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Related compounds including N-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) have been studied for their effects on 5-HT receptors
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Compounds containing the 4-(trifluoromethyl)phenyl moiety have been incorporated into various biologically active molecules
Analytical Characterization
Spectroscopic Properties
The expected spectroscopic characteristics of 4-Amino-2-(trifluoromethyl)phenylmethanone would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for aromatic protons, N-H protons of the amine, methyl group, and piperazine protons
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¹⁹F NMR would display signals characteristic of the trifluoromethyl group
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¹³C NMR would reveal the carbonyl carbon and aromatic carbons, with splitting patterns due to C-F coupling
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Mass Spectrometry:
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Expected molecular ion peak at m/z 287
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Characteristic fragmentation patterns involving cleavage at the carbonyl group
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Distinctive isotope patterns due to the presence of fluorine
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Infrared Spectroscopy:
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Absorption bands for N-H stretching (primary amine)
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C=O stretching vibration
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C-F stretching bands
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Aromatic C=C stretching vibrations
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Chromatographic Behavior
The compound would likely be amenable to analysis by:
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High-Performance Liquid Chromatography (HPLC) using reversed-phase conditions
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Gas Chromatography (GC) with appropriate derivatization if necessary
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Thin-Layer Chromatography (TLC) using suitable mobile phases for monitoring reactions or purity assessment
Research Context and Significance
Position in Medicinal Chemistry
Compounds containing trifluoromethylphenyl groups linked to piperazine moieties have attracted interest in medicinal chemistry for several reasons:
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Metabolic Stability:
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The trifluoromethyl group can block metabolic oxidation at the substituted position
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Piperazine rings offer multiple sites for structural modification to tune pharmacokinetic properties
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Receptor Selectivity:
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The spatial arrangement of basic nitrogen atoms, aromatic rings, and hydrogen-bonding groups can confer selectivity for specific receptor subtypes
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The fluorine atoms can participate in unique protein interactions through multipolar contacts
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Drug-Like Properties:
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The balanced lipophilicity and molecular weight fall within parameters often associated with favorable drug-like properties
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The presence of both hydrogen bond donors and acceptors provides versatility for target engagement
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Research Challenges and Opportunities
The investigation of 4-Amino-2-(trifluoromethyl)phenylmethanone presents several research opportunities:
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Structure-Activity Relationship (SAR) Studies:
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Systematic modification of each structural component to determine optimal configurations for biological activity
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Exploration of the effects of substitution patterns on the phenyl ring
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Application in Medicinal Chemistry:
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Development as a scaffold for building compound libraries
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Potential use as an intermediate in the synthesis of more complex molecules
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Physicochemical Property Optimization:
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Investigation of salt forms to improve solubility properties
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Development of formulation strategies for potential pharmaceutical applications
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